molecular formula C19H16F2N2O2S B6051029 N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide

Número de catálogo B6051029
Peso molecular: 374.4 g/mol
Clave InChI: CBGYNIDVDFBWIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that has been approved by the United States Food and Drug Administration (FDA) for the treatment of type 2 diabetes mellitus. It is a small molecule drug that works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.

Mecanismo De Acción

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden works by inhibiting the reabsorption of glucose in the kidneys. Specifically, it inhibits the SGLT2 transporter, which is responsible for the reabsorption of glucose in the proximal tubules of the kidneys. By inhibiting this transporter, N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden increases the amount of glucose that is excreted in the urine, leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has been shown to have other biochemical and physiological effects. It has been shown to reduce body weight and blood pressure, as well as improve lipid profiles. It has also been shown to have anti-inflammatory effects and to improve endothelial function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden for lab experiments is its specificity for the SGLT2 transporter, which allows for targeted inhibition of glucose reabsorption in the kidneys. However, one limitation is that it may not be suitable for all types of diabetes, as it is only approved for the treatment of type 2 diabetes mellitus.

Direcciones Futuras

There are several future directions for research on N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden. One area of interest is the potential use of SGLT2 inhibitors in the treatment of heart failure, as N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has been shown to have cardiovascular benefits. Another area of interest is the use of SGLT2 inhibitors in the treatment of non-alcoholic fatty liver disease (NAFLD), as they have been shown to improve liver function in animal models. Additionally, there is interest in exploring the potential use of SGLT2 inhibitors in combination with other therapies for the treatment of diabetes and related complications.

Métodos De Síntesis

The synthesis of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden involves several steps, including the reaction of 3-bromothiophene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 3-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)thiophene. This compound is then reacted with 2-(3,4-difluorophenoxy)acetaldehyde to form 3-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)-2-(3,4-difluorophenoxy)propenal. The final step involves the reaction of this compound with pyridine-3-methanol to form N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden.

Aplicaciones Científicas De Investigación

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has been extensively studied in the field of diabetes research. It has been shown to improve glycemic control and reduce body weight and blood pressure in patients with type 2 diabetes mellitus. In addition, it has been shown to have cardiovascular benefits, including a reduction in the risk of heart failure and cardiovascular death. N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has also been studied in the context of kidney disease, where it has been shown to slow the progression of diabetic kidney disease and reduce the risk of kidney failure.

Propiedades

IUPAC Name

N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-16-5-4-15(10-17(16)21)25-19-14(2-1-8-22-19)11-23-18(24)6-3-13-7-9-26-12-13/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGYNIDVDFBWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.